(4-Cyanopyridin-3-yl)boronic acid chemical properties
(4-Cyanopyridin-3-yl)boronic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (4-Cyanopyridin-3-yl)boronic acid
This guide provides a comprehensive technical overview of (4-Cyanopyridin-3-yl)boronic acid, a pivotal building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, reactivity, and applications, with a focus on the underlying principles that govern its utility.
Introduction: Strategic Importance in Synthesis
(4-Cyanopyridin-3-yl)boronic acid is a heteroaromatic organoboron compound that has gained significant traction as a versatile reagent. Its structure, featuring a pyridine ring substituted with both a cyano group and a boronic acid moiety, imparts a unique combination of electronic properties and reactive handles. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom modulates the reactivity of the boronic acid, while the pyridine itself offers a potential coordination site and a key pharmacophore in drug design.[1][2]
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the construction of C-C bonds.[3][4] This capability allows for the efficient assembly of complex biaryl and heteroaryl structures, which are prevalent in a vast array of pharmaceuticals and functional materials.[2][3] Understanding the nuances of its chemical behavior is paramount for its effective application in complex synthetic campaigns.
Physicochemical Properties and Structural Attributes
The physical and chemical characteristics of (4-Cyanopyridin-3-yl)boronic acid dictate its handling, stability, and reactivity. While specific experimental data for this exact isomer is sparse in publicly available literature, its properties can be reliably inferred from closely related analogs and general principles of boronic acid chemistry.
Table 1: Key Physicochemical Properties
| Property | Value (Estimated/Typical) | Source/Justification |
| CAS Number | 1256355-23-0 | Vendor Information[5] |
| Molecular Formula | C₆H₅BN₂O₂ | Based on Structure[6] |
| Molecular Weight | 147.93 g/mol | Calculated[6] |
| Appearance | White to off-white solid | Typical for arylboronic acids[5] |
| Melting Point | >125 °C (with decomposition) | Analogy to isomers[5] |
| pKa | ~5.5 - 8.5 | Influenced by pyridine and cyano groups; pyridine pKa is ~5.2, boronic acid pKa is typically ~8.5 but lowered by EWGs[5][7][8] |
| Solubility | Soluble in organic solvents (DCM, Ethanol); moderate in water | General property of similar compounds[5] |
Stability and Handling Considerations
A critical aspect of working with arylboronic acids is their inherent instability under certain conditions.[9] Researchers must be cognizant of three primary decomposition pathways:
-
Dehydration to Boroxines: Boronic acids can reversibly lose water to form cyclic trimeric anhydrides known as boroxines. While boroxines are often competent in cross-coupling, the presence of mixtures can complicate stoichiometry.[10]
-
Oxidation: The carbon-boron bond is susceptible to oxidation. Exposure to strong oxidants or even air over prolonged periods can lead to degradation.
-
Protodeboronation: This is a significant decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, particularly under aqueous basic or acidic conditions.[11][12] The rate of protodeboronation is highly dependent on pH and the electronic nature of the aryl group.[11]
For enhanced stability, especially for storage or challenging purification, (4-Cyanopyridin-3-yl)boronic acid can be converted to a more robust boronic ester, such as the pinacol ester.[9][13] These esters are generally more resistant to dehydration and protodeboronation but may exhibit lower reactivity in some cross-coupling reactions.[14]
Caption: Decomposition pathways and stabilization of (4-Cyanopyridin-3-yl)boronic acid.
Synthesis and Spectroscopic Characterization
The most common and reliable method for synthesizing pyridinylboronic acids is through a halogen-metal exchange followed by borylation.[15]
General Synthesis Protocol
This protocol outlines the synthesis starting from 3-bromo-4-cyanopyridine.
Expert Insight: The choice of an ethereal solvent like THF is crucial for stabilizing the reactive organolithium intermediate. Performing the reaction at very low temperatures (-78 °C) is essential to prevent side reactions, such as the attack of the organolithium on the cyano group or the solvent. The quench with a trialkyl borate must be rapid as the generated 3-lithiopyridine intermediate is highly reactive.[16]
-
Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is purged with dry nitrogen.
-
Starting Material: 3-Bromo-4-cyanopyridine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equiv, 1.6 M in hexanes) is added dropwise, maintaining the internal temperature below -70 °C. The reaction is stirred for 1 hour at -78 °C.
-
Borylation: Triisopropyl borate (1.5 equiv) is added dropwise, again keeping the temperature below -70 °C.
-
Warm-up & Quench: The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl (e.g., 2 M) until the pH is acidic (~pH 2). The mixture is stirred vigorously for 30 minutes.
-
Workup: The phases are separated. The aqueous layer is extracted with an organic solvent (e.g., a THF/CH₂Cl₂ mixture). The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization or by an acid/base wash procedure to afford pure (4-Cyanopyridin-3-yl)boronic acid.[17]
Caption: General workflow for the synthesis of (4-Cyanopyridin-3-yl)boronic acid.
Spectroscopic Profile
Proper characterization is essential to confirm the structure and purity of the synthesized compound.
Table 2: Representative Spectroscopic Data
| Technique | Observation | Interpretation |
| ¹H NMR | δ 8.5-9.0 ppm (m, 2H), δ 7.5-8.0 ppm (m, 1H) | Aromatic protons of the substituted pyridine ring. |
| ¹³C NMR | δ 150-160 ppm (pyridine C-H), δ 115-120 ppm (C≡N) | Aromatic and cyano carbons. The carbon attached to boron (C-B) may be unobserved or very broad due to quadrupolar relaxation.[18] |
| ¹¹B NMR | δ 28-34 ppm (broad singlet) | Characteristic of a trigonal planar, sp²-hybridized boron atom in a boronic acid.[19][20] |
| IR (cm⁻¹) | 3200-3500 (broad, O-H), 2230-2240 (sharp, C≡N), 1300-1400 (B-O) | Key functional group stretches confirming the presence of hydroxyl, cyano, and boronic acid moieties.[19][21] |
| HRMS (ESI) | [M+H]⁺ or [M-H]⁻ | Confirms the molecular weight and elemental composition. |
Reactivity and Mechanistic Insights
The chemical utility of (4-Cyanopyridin-3-yl)boronic acid is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Coupling Mechanism
This reaction creates a C-C bond between the boronic acid's pyridine ring and an aryl or vinyl halide/triflate. The process requires a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a ligand (e.g., PPh₃, SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃).
The Role of the Base: The base is not merely a spectator. It reacts with the boronic acid to form a more nucleophilic tetrahedral boronate anion ([ArB(OH)₃]⁻).[12] This "activation" is a prerequisite for the crucial transmetalation step. The equilibrium between the neutral boronic acid and the active boronate is pH-dependent.
Caption: pH-dependent equilibrium between the boronic acid and the active boronate species.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X), inserting into the C-X bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronate anion is transferred to the palladium center, displacing the halide and forming a new C-Pd bond. This is typically the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the role of the boronate.
Application in Drug Discovery: A Case Protocol
The ability to use (4-Cyanopyridin-3-yl)boronic acid to install a cyanopyridine moiety is highly valuable in medicinal chemistry. This group can act as a hydrogen bond acceptor, a polar contact, or a metabolic blocking group, significantly influencing a compound's structure-activity relationship (SAR).[3][22]
Protocol: Suzuki Coupling of (4-Cyanopyridin-3-yl)boronic acid with 1-bromo-4-fluorobenzene
This protocol details a representative coupling reaction to form 3-(4-fluorophenyl)-4-cyanopyridine.
Trustworthiness through Detail: This protocol includes specific details on reagent quantities, inert atmosphere techniques, and workup procedures to ensure reproducibility. The choice of catalyst, ligand, and base is based on common practices for heteroaryl couplings.[23][24]
-
Reagent Preparation: To a Schlenk flask, add (4-Cyanopyridin-3-yl)boronic acid (1.2 equiv), 1-bromo-4-fluorobenzene (1.0 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to reflux (e.g., 90-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure product, 3-(4-fluorophenyl)-4-cyanopyridine.
Conclusion
(4-Cyanopyridin-3-yl)boronic acid is a powerful and strategic tool for synthetic chemists. Its unique electronic properties, stemming from the interplay of the cyano, pyridine, and boronic acid functionalities, make it an effective coupling partner. A thorough understanding of its synthesis, stability, and reactivity—particularly the mechanistic nuances of the Suzuki-Miyaura reaction—is crucial for leveraging its full potential in the rapid and efficient construction of complex molecules for drug discovery and materials science. Mastery of its handling and application enables researchers to accelerate their synthetic programs and explore novel chemical space.
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